Lipophilicity (XLogP3-AA) vs. Isoxazole-Acetamide Analog
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide exhibits a computed XLogP3-AA of 2.9, which is approximately 2.6 log-units (or nearly 10-fold in partition coefficient) higher than the unbrominated isoxazole-acetamide analog N-(5-methylisoxazol-3-yl)acetamide (XLogP3-AA = 0.3) [1][2]. This demonstrates that the hexanamide chain and bromine atom dramatically increase lipophilicity, a critical determinant of passive membrane permeability and affinity for hydrophobic protein pockets.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl)acetamide: XLogP3-AA = 0.3 |
| Quantified Difference | Δ = +2.6 log-units (ca. 10-fold in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem). |
Why This Matters
A higher logP is essential for targeting intracellular or membrane-bound proteins; procurement of the specific bromo-hexanamide chain is necessary to achieve this lipophilic range, as the short-chain analog cannot replicate it.
- [1] PubChem Compound Summary CID 16227317. 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide. National Center for Biotechnology Information. Accessed 06 May 2025. View Source
- [2] PubChem Compound Summary CID 538625. N-(5-methylisoxazol-3-yl)acetamide. National Center for Biotechnology Information. Accessed 06 May 2025. View Source
